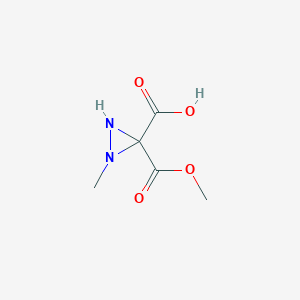
5h-Indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indene-2-carbaldehyde is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring, with an aldehyde functional group attached to the second carbon of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indene-2-carbaldehyde typically involves the following steps:
Cyclization of 2-phenylbutadiene: This step involves the cyclization of 2-phenylbutadiene to form indene.
Formylation: The indene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the second carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Cyclization: Large-scale cyclization of 2-phenylbutadiene using appropriate catalysts.
Formylation: Industrial formylation using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5H-Indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 5H-Indene-2-carboxylic acid.
Reduction: 5H-Indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Scientific Research Applications
5H-Indene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5H-Indene-2-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which is useful in biochemical studies.
Electrophilic Nature: The compound can participate in electrophilic aromatic substitution reactions, making it useful in organic synthesis.
Comparison with Similar Compounds
Indene: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2-Indanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Indole-3-carbaldehyde: Contains a nitrogen atom in the ring structure, leading to different biological activities.
Uniqueness: 5H-Indene-2-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of the indene ring system. This makes it a versatile compound in both synthetic and biological applications.
Properties
CAS No. |
724765-42-8 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1,3-7H,2H2 |
InChI Key |
OBVHPJUQHDKEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC(=CC2=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)


![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)




![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)

